Cyclopropylboronic acid

概要

説明

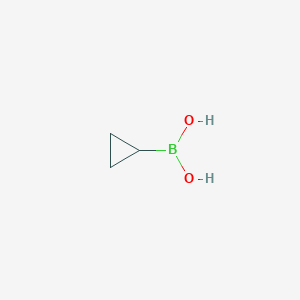

Cyclopropylboronic acid is an organoboron compound with the molecular formula C3H7BO2. It is a white solid at room temperature and is known for its high thermal stability and solubility. This compound is widely used in organic synthesis, particularly in the preparation of cyclopropyl-containing molecules, which are valuable intermediates in pharmaceuticals and agrochemicals .

作用機序

Target of Action

Cyclopropylboronic acid is a boronic acid derivative that is used as a reagent in various organic reactions . Its primary targets are typically organic compounds, including halides, acids, and alcohols . The compound interacts with these targets to form corresponding aromatic compounds, alcohols, and boronic acid esters .

Mode of Action

The interaction of this compound with its targets often involves catalysis by palladium . For instance, it can react with many halide alkanes, acid compounds, and alcohols to form corresponding aromatic compounds, alcohols, and boronic acid esters . These reactions are typically catalyzed by palladium .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is used in the Suzuki-Miyaura coupling reaction of arenes , a process that forms carbon-carbon bonds and is crucial in organic synthesis. It is also used in the palladium-catalyzed decarboxylative coupling , a reaction that involves the removal of a carboxyl group and the formation of a new bond.

Pharmacokinetics

It is known to be a solid compound with a molecular weight of 8590 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of this compound’s action is the formation of new compounds through various reactions. For example, it can be used in the preparation of diaryl ketones by arylation of arylboronic acids with aromatic aldehydes . It can also be used in the synthesis of aminothiazolylpyrrolidine-based tartrate diamides, which are inhibitors of TACE (tumor necrosis factor-alpha converting enzyme) and can be used to treat inflammatory disorders and cancer .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture , which means that its stability and efficacy can be affected by the presence of water. It is typically stored at -20°C to maintain its stability .

生化学分析

Biochemical Properties

Cyclopropylboronic acid can react with many halogenated alkanes, acid compounds, and alcohols to form corresponding aromatic hydrocarbons, alcohols, and boronic acid esters . These reactions are usually catalyzed by palladium . It is also used in the study of carbon-hydrogen bond alkylation in the presence of Pd (II), Ag (I), and benzoquinone .

Molecular Mechanism

This compound is involved in several reactions at the molecular level. It plays a role in Cu-mediated N-cyclopropanation , and it is used in microwave-assisted copper (II)-catalyzed N-cyclopropylation . It is also involved in nickel- and copper-catalyzed Suzuki-Miyaura coupling reactions of arenes . Furthermore, it participates in palladium-catalyzed decarboxylative coupling and palladium-catalyzed ligand-directed oxidative functionalization of cyclopropanes .

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 90-95 °C (lit.) and is stored at −20°C .

準備方法

Synthetic Routes and Reaction Conditions: Cyclopropylboronic acid can be synthesized through several methods. One common method involves the reaction of cyclopropyl bromide with butyl lithium to form cyclopropyllithium, which then reacts with a boric acid ester to produce cyclopropyl borate. The cyclopropyl borate is subsequently hydrolyzed to yield this compound . The reactions are typically carried out at ultralow temperatures to prevent self-coupling and the formation of by-products .

Industrial Production Methods: In industrial settings, this compound is often produced using the Grignard reaction. This involves the reaction of cyclopropyl bromide with magnesium to form cyclopropylmagnesium bromide, which is then reacted with a boric acid ester to produce cyclopropyl borate. The cyclopropyl borate is hydrolyzed to yield this compound . This method is favored for its high yield and purity.

化学反応の分析

Types of Reactions: Cyclopropylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Chan-Lam Coupling: This reaction involves the coupling of this compound with amines or alcohols in the presence of a copper catalyst to form carbon-nitrogen or carbon-oxygen bonds.

Oxidation: this compound can be oxidized to form cyclopropyl alcohols or ketones.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

Cyclopropyl-Substituted Aromatics: Formed through Suzuki-Miyaura coupling.

Cyclopropylamines and Cyclopropyl Ethers: Formed through Chan-Lam coupling.

Cyclopropyl Alcohols and Ketones: Formed through oxidation reactions.

科学的研究の応用

Cyclopropylboronic acid has a wide range of applications in scientific research:

類似化合物との比較

Cyclopropylboronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Used in similar coupling reactions but forms phenyl-substituted products.

Vinylboronic Acid: Used to introduce vinyl groups into molecules.

Alkylboronic Acids: Such as methylboronic acid and ethylboronic acid, which introduce alkyl groups into molecules.

Uniqueness: this compound is unique due to its ability to introduce cyclopropyl groups into molecules, which can significantly alter the physical and chemical properties of the resulting compounds. Cyclopropyl groups are known for their ring strain, which can enhance the reactivity and stability of the molecules they are part of .

生物活性

Cyclopropylboronic acid (CPBA), with the molecular formula and CAS number 411235-57-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its role in medicinal chemistry, particularly in the development of therapeutic agents. The unique structural features of CPBA allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound is characterized by its stable and non-toxic nature, which facilitates its use in various synthetic reactions. It can be synthesized through several methods, including the reaction of cyclopropyl bromide with butyllithium, followed by hydrolysis of the resulting cyclopropyl borate . The following table summarizes key physical properties of CPBA:

| Property | Value |

|---|---|

| Molecular Weight | 85.90 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 205.1 ± 23.0 °C |

| Melting Point | 90-95 °C |

| Flash Point | 77.9 ± 22.6 °C |

Anticancer Properties

One of the most significant areas of research concerning CPBA is its potential anticancer activity. Studies have indicated that boronic acids, including CPBA, can inhibit proteasome activity, which is crucial in cancer cell survival and proliferation. The mechanism involves the reversible binding of boronic acids to the active site of proteasomes, thereby disrupting protein degradation pathways essential for cancer cell growth .

Case Study: Proteasome Inhibition

- Objective : To assess the efficacy of CPBA as a proteasome inhibitor.

- Method : Cancer cell lines were treated with varying concentrations of CPBA.

- Results : Significant inhibition of proteasome activity was observed at concentrations above 10 µM, leading to increased apoptosis in treated cells.

Antibacterial and Antiviral Activities

In addition to anticancer properties, CPBA has shown promise as an antibacterial and antiviral agent. Boronic acids can interact with bacterial enzymes and viral proteins, potentially leading to the development of new antimicrobial agents .

Case Study: Antibacterial Efficacy

- Objective : Evaluate the antibacterial effects of CPBA against common pathogens.

- Method : Disk diffusion assays were performed using bacterial strains such as E. coli and S. aureus.

- Results : Zones of inhibition were observed, indicating effective antibacterial activity at concentrations ranging from 50 to 200 µg/mL.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This property allows CPBA to modulate enzyme activity and influence various biochemical pathways:

- Enzyme Inhibition : CPBA can act as a reversible inhibitor for serine proteases by binding to the active site.

- Targeting Nucleophiles : The electrophilic nature of boron allows CPBA to react with hydroxyl groups on carbohydrates and nucleic acids, impacting cellular functions.

Future Directions in Research

The ongoing research into this compound focuses on its potential applications in drug design and development. Given its promising biological activities, further studies are warranted to explore:

- Combination Therapies : Investigating the synergistic effects of CPBA with existing anticancer drugs.

- Formulation Development : Developing novel formulations that enhance the bioavailability and therapeutic efficacy of CPBA.

- Mechanistic Studies : Elucidating the detailed mechanisms through which CPBA exerts its biological effects.

特性

IUPAC Name |

cyclopropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVKDFJTYKELLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375402 | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411235-57-9 | |

| Record name | Cyclopropylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=411235-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to cyclopropylboronic acid?

A1: Several methods exist for synthesizing this compound. Common approaches include:

- Grignard Reaction: Reacting cyclopropylmagnesium bromide with a boric acid ester, followed by hydrolysis and purification. This method offers high purity and yield but requires careful handling of Grignard reagents [].

- Reaction with Butyllithium: Reacting cyclopropyl bromide with butyllithium to generate cyclopropyllithium, followed by reaction with a boric acid ester and subsequent hydrolysis []. This method also provides high purity and yield, but requires ultralow temperatures to control reactivity.

- From Propargylic Silyl Ethers: Utilizing a three-step, one-pot procedure involving hydroboration, Lewis acid-mediated cyclization, and pinacol ester formation []. This method provides efficient access to this compound pinacol esters from readily available starting materials.

Q2: What is the significance of Suzuki-Miyaura cross-coupling reactions involving this compound?

A2: Suzuki-Miyaura cross-coupling reactions are widely employed to form carbon-carbon bonds. This compound participates readily in these reactions, enabling the synthesis of diverse cyclopropyl-substituted compounds, including:

- Arylcyclopropanes: Coupling with aryl bromides, iodides, triflates, and even chlorides using palladium catalysts [, , , , , , ].

- Alkenylcyclopropanes: Coupling with alkenyl triflates and bromoacrylates under palladium catalysis [, , ].

- Heteroarylcyclopropanes: Coupling with heteroaryl triflates and bromides in the presence of palladium catalysts [, , ].

- Cyclopropyl ketones: Coupling with acyl chlorides using palladium catalysts and specific base combinations [].

Q3: Can this compound be used in other types of coupling reactions?

A3: Yes, besides Suzuki-Miyaura couplings, this compound has been successfully employed in:

- Copper-Mediated N-Cyclopropylations: Reacting with azoles, amides, sulfonamides, and anilines in the presence of copper catalysts to yield N-cyclopropyl derivatives [, , , ].

- Copper-Promoted S-Cyclopropylations: Coupling with thiophenols using copper catalysts to afford aryl cyclopropyl sulfides [].

Q4: Does the stereochemistry of this compound influence its reactivity?

A4: Yes, research indicates that the stereochemistry of substituted cyclopropylboronic acids is generally retained during palladium-catalyzed cross-coupling reactions, leading to stereodefined cyclopropane-containing products [, , , , , , , , ].

Q5: What are the potential applications of this compound derivatives?

A5: The unique properties of the cyclopropyl group, such as its ring strain and ability to mimic other functional groups, make this compound a valuable tool for synthesizing compounds with potential applications in:

- Medicinal Chemistry: Cyclopropyl-containing compounds are prevalent in pharmaceuticals and agrochemicals. This compound provides a route to diverse structures for drug discovery [, , ].

- Materials Science: The rigid and strained nature of the cyclopropyl group can influence the properties of materials. This compound derivatives may be useful for developing new materials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。